4-(mesitylsulfonyl)biphenyl
Description
Properties
IUPAC Name |
1,3,5-trimethyl-2-(4-phenylphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2S/c1-15-13-16(2)21(17(3)14-15)24(22,23)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDTVKVDKDMVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic properties of 4-(mesitylsulfonyl)biphenyl with analogous compounds:
| Compound | Substituent(s) | Molecular Weight (g/mol) | Dihedral Angle (°) | Key Electronic Effects |
|---|---|---|---|---|
| 4-(Mesitylsulfonyl)biphenyl | -SO₂-C₆H₂-2,4,6-Me₃ (para) | ~316.4* | Likely >10°† | Strong electron-withdrawing (sulfonyl), steric hindrance |
| 4-Phenylphenol | -OH (para) | 170.21 | ~0° (planar) | Electron-donating (hydroxyl) |
| 4-Benzoylbiphenyl | -C(O)C₆H₅ (para) | 258.33 | 8.0° | Moderate electron-withdrawing (carbonyl) |
| 4-(Methylsulfonyl)phenylacetic Acid | -SO₂CH₃ (para) + -CH₂COOH | 214.24 | N/A | Electron-withdrawing (sulfonyl), polar (carboxylic acid) |
| 4'-Methanesulfonyl-biphenyl-4-ylamine HCl | -SO₂CH₃ (para) + -NH₂ (para) | 283.77 | N/A | Electron-withdrawing (sulfonyl), basic (amine) |
*Calculated based on formula.
Key Observations :
- Steric Effects : The mesitylsulfonyl group in 4-(mesitylsulfonyl)biphenyl introduces greater steric hindrance compared to smaller substituents like -SO₂CH₃ or -OH. This reduces molecular planarity, as seen in the larger inferred dihedral angle compared to 4-benzoylbiphenyl (8.0°) .
- Electronic Effects : Sulfonyl groups are strongly electron-withdrawing, altering reaction pathways (e.g., directing nucleophilic attacks to ortho positions under acidic conditions, as shown in ) . In contrast, hydroxyl or amine groups are electron-donating or basic, respectively .
Physical and Optical Properties
- Planarity and Stacking: The near-planar structure of 4-benzoylbiphenyl (8.0° dihedral angle) facilitates π-π stacking, relevant for luminescence applications . In contrast, 4-(mesitylsulfonyl)biphenyl’s reduced planarity may hinder stacking but enhance solubility in nonpolar solvents.
- Phosphorescence : Ortho-substituted biphenyls (e.g., 3-bromobiphenyl) exhibit lower phosphorescence yields due to increased intersystem crossing rates . The mesitylsulfonyl group’s electron-withdrawing nature could similarly quench excited states, affecting optical applications.
Q & A
Q. What are the recommended synthetic routes for 4-(mesitylsulfonyl)biphenyl, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of biphenyl derivatives using mesitylsulfonyl chloride as a key precursor. A typical procedure involves:
Friedel-Crafts Sulfonylation : Reacting biphenyl with mesitylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol) yield >95% purity. Monitor by TLC and NMR for byproduct removal.
Critical Note : Steric hindrance from the mesityl group may reduce reaction efficiency; elevated temperatures (50–60°C) improve yields .
Q. Which analytical techniques are most effective for structural characterization of 4-(mesitylsulfonyl)biphenyl?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic proton splitting patterns (e.g., para-substituted biphenyl) and mesityl methyl protons (singlet at δ 2.3–2.6 ppm) confirm substitution .
- ¹³C NMR : Sulfonyl carbon resonance at δ 45–50 ppm.
- X-ray Crystallography : Resolves dihedral angles between biphenyl rings (typically 8–51° for derivatives) and confirms sulfonyl group geometry .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈O₂S: calc. 318.10, observed 318.09) .
Advanced Research Questions
Q. How does the electronic structure of 4-(mesitylsulfonyl)biphenyl influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the biphenyl ring for nucleophilic aromatic substitution (NAS) but deactivates it for electrophilic reactions. Computational studies (DFT) reveal:
- HOMO-LUMO Gap : Reduced compared to unsubstituted biphenyl, enhancing charge-transfer interactions.
- Substituent Effects : Mesityl groups increase steric bulk, limiting access to the sulfonyl moiety in Pd-catalyzed couplings. Optimize using bulky ligands (e.g., XPhos) to prevent catalyst poisoning .
Q. What strategies resolve contradictions in reported biological activity data for 4-(mesitylsulfonyl)biphenyl derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Solubility Variability : Use DMSO-d6 for NMR-based solubility profiling; adjust assay buffers (e.g., add 1% Tween-20) .
- Metabolic Stability : Pre-incubate derivatives with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation).
- Control Experiments : Include parent biphenyl and mesitylsulfonyl chloride to isolate the sulfonyl group’s contribution .
Q. Can 4-(mesitylsulfonyl)biphenyl serve as a photoactive probe in triplet-state studies?
- Methodological Answer : Yes, its biphenyl core and sulfonyl group enable triplet-state applications:
- Phosphorescence : Measure at 77 K in ethanol glass; expect λ_em ≈ 450 nm with microsecond lifetimes.
- ODMR (Optically Detected Magnetic Resonance) : Resolve zero-field splitting parameters to map triplet sublevels .
Caution : Compare with 4-benzoylbiphenyl analogs, where sulfonyl substitution alters intersystem crossing rates .
Key Research Gaps
- Mechanistic Studies : Elucidate the role of the mesitylsulfonyl group in enzyme inhibition via crystallography of target-ligand complexes.
- Environmental Impact : Assess biodegradation pathways using OECD 301F assays to address persistence concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
